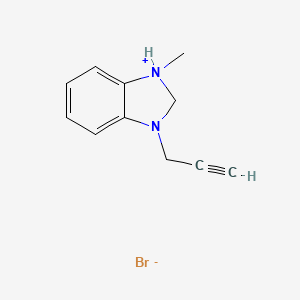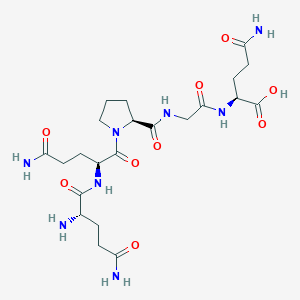
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- is a peptide compound composed of multiple amino acids, including L-glutamine, L-glutaminyl, L-prolyl, and glycyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.
Oxidation: Oxidative conditions can modify specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Deamidation: The amide groups in glutamine residues can undergo deamidation to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Deamidation: Mild acidic or basic conditions.
Major Products
Hydrolysis: Individual amino acids (L-glutamine, L-glutaminyl, L-prolyl, glycyl).
Oxidation: Oxidized amino acid residues.
Deamidation: Glutamic acid.
Scientific Research Applications
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in cellular metabolism and protein interactions.
Medicine: Explored for potential therapeutic applications, including wound healing and immune modulation.
Industry: Utilized in the production of bioactive peptides and as a flavor enhancer in the food industry
Mechanism of Action
The mechanism of action of L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- involves its interaction with specific molecular targets and pathways:
Cellular Metabolism: L-glutamine serves as a key energy source for rapidly dividing cells, such as enterocytes and immune cells.
Protein Synthesis: The peptide can be incorporated into proteins, influencing their structure and function.
Immune Modulation: L-glutamine and its derivatives play a role in modulating immune responses by supporting lymphocyte proliferation and function.
Comparison with Similar Compounds
Similar Compounds
L-Glutamine: A single amino acid with similar metabolic roles.
L-Glutaminyl-L-glutaminyl: A dipeptide with comparable properties.
L-Prolylglycyl: A dipeptide with distinct structural features.
Properties
CAS No. |
875121-01-0 |
|---|---|
Molecular Formula |
C22H36N8O9 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N8O9/c23-11(3-6-15(24)31)19(35)29-12(4-7-16(25)32)21(37)30-9-1-2-14(30)20(36)27-10-18(34)28-13(22(38)39)5-8-17(26)33/h11-14H,1-10,23H2,(H2,24,31)(H2,25,32)(H2,26,33)(H,27,36)(H,28,34)(H,29,35)(H,38,39)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
UZVYTCVFBRRXJM-XUXIUFHCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
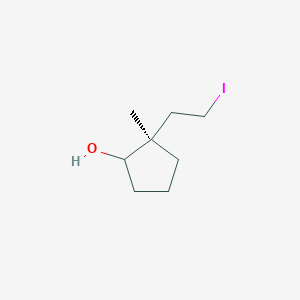
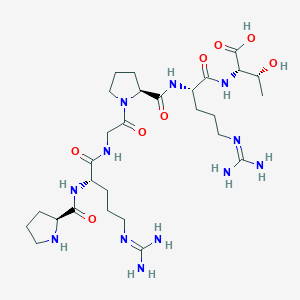
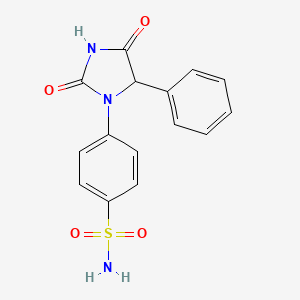
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
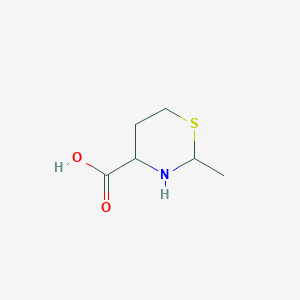
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)


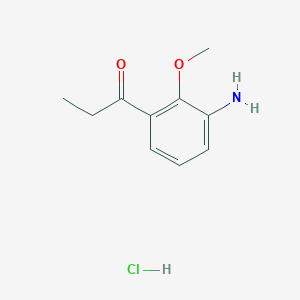
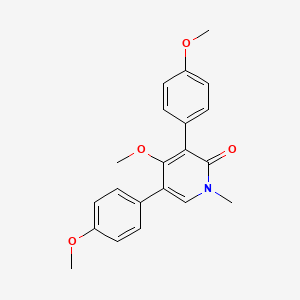
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)
